3,5-Dimethylcyclopentene
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Overview
Description
3,5-Dimethylcyclopentene: is an organic compound with the molecular formula C₇H₁₂ . It is a derivative of cyclopentene, where two methyl groups are attached to the third and fifth carbon atoms of the cyclopentene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclopentene can be synthesized through several methods. One common method involves the alkylation of cyclopentene with methylating agents under controlled conditions. Another approach is the dehydrogenation of 3,5-dimethylcyclopentane using a suitable catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 3,5-dimethylcyclopentane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to facilitate the removal of hydrogen atoms .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form 3,5-dimethylcyclopentane.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) can be used under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylcyclopentanone or 3,5-dimethylcyclopentanol.
Reduction: Formation of 3,5-dimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 3,5-dimethylcyclopentyl chloride or bromide.
Scientific Research Applications
3,5-Dimethylcyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclopentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it gains hydrogen atoms to form reduced products. In substitution reactions, it forms new bonds with electrophiles, replacing hydrogen atoms on the cyclopentene ring .
Comparison with Similar Compounds
- 3,3-Dimethylcyclopentene
- 3,4-Dimethylcyclopentene
- 3,5-Dimethylcyclopentane
Comparison: 3,5-Dimethylcyclopentene is unique due to the specific positioning of the methyl groups on the cyclopentene ring, which influences its reactivity and physical properties. Compared to 3,3-Dimethylcyclopentene, it has different steric and electronic effects, leading to variations in its chemical behavior .
Properties
IUPAC Name |
3,5-dimethylcyclopentene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPAPFTXLYVYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334994 |
Source
|
Record name | 3,5-Dimethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7459-71-4 |
Source
|
Record name | 3,5-Dimethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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